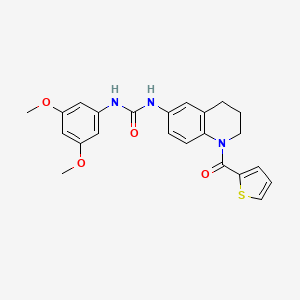
1-(3,5-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of derivatives related to the compound have been extensively studied, focusing on their structural and chemical properties. For example, the synthesis of quinazolines and tetrahydroquinazoline derivatives through reactions involving amino-substituted heterocycles and carbonyl compounds highlights the compound's utility in creating heterocyclic compounds with potential biological activities (Zinchenko et al., 2009). Similarly, the synthesis of tetrahydroquinazoline derivatives has been explored for their antimicrobial properties, indicating the compound's relevance in drug discovery and pharmaceutical research (Bhatt et al., 2015).
Antimicrobial Evaluation
Several studies have investigated the antimicrobial potential of derivatives, showing good to moderate activity against various bacteria and fungi. This highlights the compound's potential as a scaffold for developing new antimicrobial agents (Bhatt et al., 2015).
Chemosensors Development
The compound's derivatives have also been utilized in the development of chemosensors, particularly for the selective recognition of metal ions. This application is crucial in environmental monitoring and the development of diagnostic tools (Shally et al., 2020).
Anti-Cancer Properties
Research into flexible heteroarotinoids (Flex-Hets) containing tetrahydroquinoline units has demonstrated significant anti-cancer properties in ovarian cancer cells. These findings open avenues for the compound's derivatives to be explored as potential therapeutic agents in cancer treatment (Gnanasekaran et al., 2019).
Structural Analysis
The structural analysis of derivatives, including crystal structure determinations, provides insights into their molecular configurations, which is essential for understanding their reactivity and interaction with biological targets. This analysis is fundamental for the rational design of molecules with enhanced biological activities (Cai et al., 2009).
Propiedades
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-29-18-12-17(13-19(14-18)30-2)25-23(28)24-16-7-8-20-15(11-16)5-3-9-26(20)22(27)21-6-4-10-31-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKFCABYUXLBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

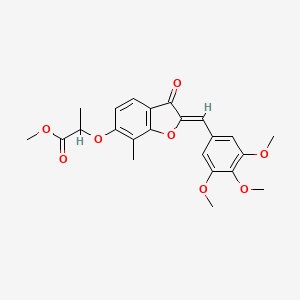
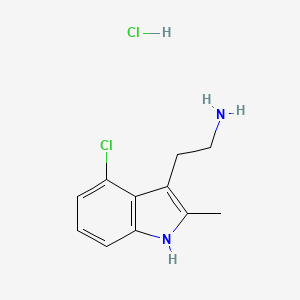

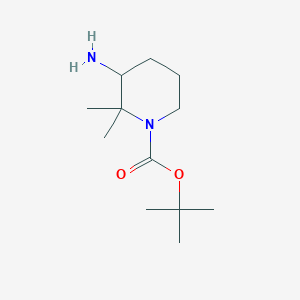

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2802655.png)
![1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2802656.png)
![2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide](/img/structure/B2802657.png)
![2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide](/img/structure/B2802658.png)
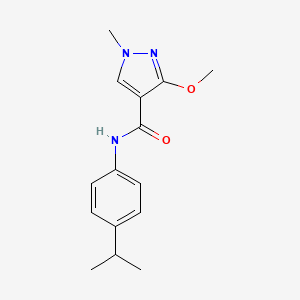
![2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2802662.png)
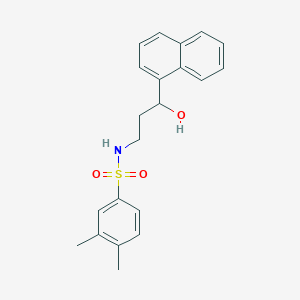
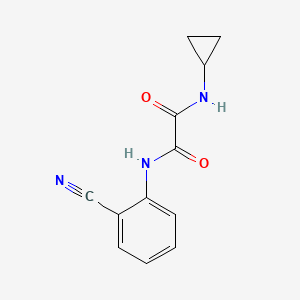
![N-(3-chloro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2802665.png)